molecular formula C15H11N5O2 B2722328 N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795191-40-0

N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2722328
CAS RN: 1795191-40-0
M. Wt: 293.286
InChI Key: RJMACFFYIPYABT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is used to form polymeric copper complexes, create pyrazine carboxamide scaffolds useful as FXs inhibitors, and as a component of mycobacteria identification kits . It is also used to study liver toxicity prevention and mechanisms of resistance .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . Single crystals were developed for certain compounds .


Chemical Reactions Analysis

The most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound showed an IC90 of 40.32 μM . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Physical And Chemical Properties Analysis

The lipophilicity of the compound seems to be a key factor related to the cell transmembrane transport and other biological processes . The correlation between the IC50 values and the lipophilicity parameters shows a quasi-parabolic course for compounds with CLog P from 3.54369 to 4.95436 .

Mechanism of Action

Pyrazinamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . There is an urgent need for new and effective anti-TB drugs, and the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .

properties

IUPAC Name

N-(3-cyanophenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-9-8-20-13(15(22)17-9)6-12(19-20)14(21)18-11-4-2-3-10(5-11)7-16/h2-6,8H,1H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMACFFYIPYABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC(=C3)C#N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

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